

Target Product Profile (TPP) Template for a Medical Device

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Compound of Interest

Compound Name: CPPA-TPP

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This template outlines the essential elements of a TPP for a medical device. It is designed to be a living document, updated throughout the product development lifecycle.

1. Product Description and Intended Use

A high-level overview of the device, its intended use, and the medical condition it addresses.

Feature	Description
Device Name	[Name of the Medical Device]
Device Type	[e.g., Implantable, Diagnostic, Surgical Instrument]
Brief Description	A concise summary of the device and its function.
Intended Use / Indications for Use	The specific clinical application of the device.[6][7]
Target Population	The patient demographic for which the device is intended.[5][6][7]
User Profile	The intended users of the device (e.g., physicians, nurses, patients).
Use Environment	The setting where the device will be used (e.g., hospital, home, ambulance).

2. Performance Characteristics

Defines the key performance specifications of the device. This section should include both minimally acceptable and ideal performance criteria.[6][7]

Performance Attribute	Minimally Acceptable Profile	Ideal Profile
Primary Efficacy Endpoint(s)	[e.g., >60% reduction in symptoms]	[e.g., >80% reduction in symptoms]
Secondary Efficacy Endpoint(s)	[e.g., Improvement in Quality of Life score by 10 points]	[e.g., Improvement in Quality of Life score by 20 points]
Sensitivity (for diagnostics)	[e.g., ≥95% (95% CI)]	[e.g., ≥99% (95% CI)]
Specificity (for diagnostics)	[e.g., ≥98% (95% CI)]	[e.g., ≥99.5% (95% CI)]
Accuracy/Precision	[e.g., ±10% of measured value]	[e.g., ±5% of measured value]
Device Lifespan/Durability	[e.g., 5 years]	[e.g., 10 years]
Shelf Life	[e.g., 24 months]	[e.g., 36 months]

3. Safety Profile

Outlines the potential risks and adverse events associated with the device.

Safety Aspect	Minimally Acceptable Profile	Ideal Profile
Serious Adverse Event Rate	[e.g., <1% at 1 year]	[e.g., <0.5% at 1 year]
Common Adverse Events	[List of expected common adverse events and their acceptable rates]	[List of expected common adverse events and their ideal rates]
Biocompatibility	[e.g., Compliant with ISO 10993]	[e.g., Compliant with ISO 10993 with no observable adverse reactions]
Sterility	[e.g., Sterility Assurance Level (SAL) of 10^{-6}]	[e.g., Sterility Assurance Level (SAL) of 10^{-6}]
Material Safety	[e.g., No leachable materials above safety concern thresholds]	[e.g., No detectable leachable materials]

4. Design and Technical Characteristics

Describes the physical and technical attributes of the device.

Feature	Description
Dimensions and Weight	[Specify dimensions and weight]
Materials	[List all materials used in the device]
Power Source	[e.g., Battery-powered, mains-powered]
Connectivity	[e.g., Bluetooth, Wi-Fi]
Software/Firmware	[Specify software version and key features]
User Interface	[Description of the user interface]

5. Usability and Human Factors

Focuses on the ease of use and interaction between the user and the device.

Usability Attribute	Minimally Acceptable Profile	Ideal Profile
Training Time	[e.g., < 30 minutes for a new user]	[e.g., < 15 minutes for a new user]
Use-Related Errors	[e.g., < 5% critical task errors in usability testing]	[e.g., < 1% critical task errors in usability testing]
User Satisfaction	[e.g., System Usability Scale (SUS) score > 70]	[e.g., System Usability Scale (SUS) score > 85]

6. Regulatory and Quality

Details the regulatory pathway and quality standards.

Aspect	Description
Regulatory Pathway	[e.g., 510(k), De Novo, PMA]
Target Markets	[e.g., US, EU, Japan]
Applicable Standards	[e.g., ISO 13485, ISO 14971, IEC 60601]
Quality Management System	[e.g., Compliant with 21 CFR Part 820]

Experimental Protocol: Usability Validation Study

This protocol outlines a usability validation study for a new medical device.

1. Objective

To validate that the intended users can use the [Name of the Medical Device] safely and effectively in a simulated use environment.

2. Study Design

This will be a single-center, simulated-use study with a cohort of representative intended users.

3. Participants

- A minimum of 15 participants per distinct user group.
- Participants will be recruited based on predefined demographic and professional experience criteria.

4. Methodology

- Pre-study Activities:
 - Participants will be provided with the Instructions for Use (IFU) and any training materials.
 - Participants will complete a pre-study questionnaire to gather demographic and experience data.

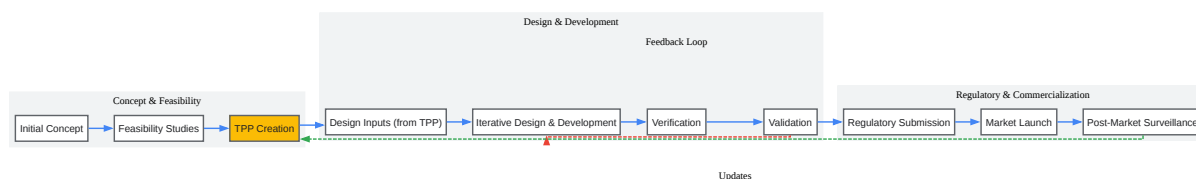
- Study Session:
 - Each participant will perform a series of predefined critical, non-critical, and knowledge tasks in a simulated use environment.
 - Data on task completion, errors, and time to complete each task will be collected.
 - A moderator will observe the sessions and record any use errors or difficulties.
- Post-study Activities:
 - Participants will complete a post-study questionnaire, including the System Usability Scale (SUS), to assess their subjective feedback on the device's usability.
 - A debriefing interview will be conducted to gather qualitative feedback.

5. Data Analysis

- Quantitative data (task completion rates, error rates, task times) will be summarized using descriptive statistics.
- Qualitative data from observations and interviews will be analyzed to identify root causes of use errors and areas for improvement.

Medical Device Development Workflow

The following diagram illustrates the logical workflow of the medical device development process, guided by the Target Product Profile.



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Caption: Medical Device Development Workflow guided by the TPP.

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